Higenamine is under investigation in clinical trial NCT01451229 (Pharmacokinetics and Pharmacodynamics of Higenamine in Chinese Healthy Subjects).
Higenamine is a natural product found in Gnetum montanum, Gnetum parvifolium, and other organisms with data available.
Higenamine
CAS No.: 5843-65-2
Cat. No.: VC21347300
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5843-65-2 |
---|---|
Molecular Formula | C16H17NO3 |
Molecular Weight | 271.31 g/mol |
IUPAC Name | 1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
Standard InChI | InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2 |
Standard InChI Key | WZRCQWQRFZITDX-UHFFFAOYSA-N |
SMILES | C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O |
Canonical SMILES | C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O |
Melting Point | 242 - 244 °C |
Property | Value |
---|---|
Chemical Name | Higenamine Hydrochloride |
CAS Number | 11041-94-4 |
Molecular Formula | C16H18ClNO3 |
Molecular Weight | 307.77 |
Physical Form | Solid |
Color | Pale Beige to Pale Brown |
Solubility | Slightly soluble in DMSO and Methanol |
Storage Temperature | 4°C, protect from light |
Stability | Hygroscopic |
FDA UNII | PQ432PID6E |
From a structural perspective, Higenamine contains a benzylisoquinoline core that contributes to its biological activity. This structure bears similarities to catecholamines, which partially explains its ability to interact with adrenergic receptors .
Pharmacological Effects and Mechanisms of Action
Effects on Adrenergic Receptors
Higenamine exhibits significant activity on the adrenergic system, functioning primarily as an agonist of β1- and β2-adrenergic receptors (β-AR). Its structural similarity to catecholamines enables it to activate both receptor subtypes, though the exact binding mechanism remains under investigation . This adrenergic stimulation contributes to many of Higenamine's physiological effects, including positive inotropic cardiac activity and bronchodilation.
Therapeutic Applications in Heart Diseases
Chronic Heart Failure
Higenamine has shown significant potential in the treatment of chronic heart failure through multiple mechanisms:
-
Regulation of Mitochondrial Energy Metabolism: Serum metabolomics analyses indicate that Higenamine's therapeutic effects on chronic heart failure in rat models are primarily related to the comprehensive regulation of mitochondrial energy metabolism metabolites, including acetylphosphate, coenzyme A, 3-Carboxy-1-hydroxypropylthiamine diphosphate, various phospholipids, and fatty acids .
-
Pathway Modulation: The beneficial effects of Higenamine in chronic heart failure appear to involve several key pathways:
-
Improved Cardiac Function: In animal models, Higenamine administration significantly increased left ventricular ejection fraction and left ventricular fraction shortening, while decreasing left ventricular end systolic volume, left ventricular posterior wall thickness, cardiac weight index, and kidney weight index .
Myocardial Protection
Higenamine demonstrates cardioprotective effects in various models of myocardial injury:
-
Anti-apoptotic Effects: Studies have shown that Higenamine protects cardiomyocytes through anti-oxidative stress and anti-apoptotic mechanisms. It can reduce myocardial ischemia/reperfusion injury and cardiomyocyte apoptosis induced by hydrogen peroxide through the β2-AR/PI3K/AKT signaling pathway .
-
Protection Against Doxorubicin-Induced Cardiotoxicity: Higenamine ameliorates doxorubicin-induced mitochondrial energy metabolism disorder and respiratory dysfunction. Metabolic pathway analysis indicated that the potential metabolites affected by Higenamine are related to energy metabolism signaling pathways, including the citrate cycle, biosynthesis of unsaturated fatty acids, fatty acid metabolism, and pentose and glucuronate interconversions .
-
Enhancement of Mitochondrial Function: Higenamine improves doxorubicin-induced mitochondrial dysfunction and elevates cell mitochondrial oxygen consumption rate as well as extracellular acidification rate, thus enhancing the mitochondrial function of H9c2 cardiomyocytes .
Cardiac Fibrosis
Higenamine has shown significant antifibrotic effects in cardiac tissue:
-
Inhibition of Fibroblast Activation: Higenamine dose-dependently inhibits the relative mRNA and protein expression of α-smooth muscle actin in TGF-β1 stimulated neonatal rat cardiac fibroblasts .
-
Reduction of Collagen Synthesis: Higenamine reduces the relative mRNA expressions of collagen I, collagen III, and fibronectin in TGF-β1 stimulated cardiac fibroblasts. It dramatically inhibits collagen synthesis and inhibits the hypertrophy of neonatal rat cardiomyocytes .
-
Signaling Pathway Modulation: The antifibrotic effects of Higenamine are mediated through:
-
Cardiorenal Syndrome Improvement: In cardiorenal syndrome models, Higenamine markedly decreased serum creatinine, blood urea nitrogen, indole sulfate, and 24-hour urine protein levels. It also diminished cardiac and renal fibrosis, with these therapeutic effects being strongly relevant to direct inhibition of p-ASK1 and its downstream MAPK/NF-kB signaling pathway in cardiorenal tissues .
Anti-inflammatory and Immunomodulatory Effects
Higenamine demonstrates significant anti-inflammatory and immunomodulatory properties through several mechanisms:
-
Cytokine Regulation: Higenamine has been shown to downregulate the expression of pro-inflammatory cytokines such as IL-6 and IL-8 via the iNOS, NF-κB, and c-jun pathways .
-
Macrophage Polarization: Studies in mice with spinal injury have found that Higenamine administration causes macrophages to polarize from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype in a time-dependent manner. This shift is accompanied by:
-
Significantly lower expression of pro-inflammatory cytokines such as IFN-γ and TNF-α
-
Significantly higher expression of anti-inflammatory cytokines such as IL-4 and IL-10
-
Reduced proportion of immune cells including CD4+ T cells, CD8+ T cells, Ly6G+ neutrophils, and CD11b+ macrophages
-
Increased expression of heme oxygenase-1
-
-
Signal Transduction Modulation: Higenamine inhibits inflammation partly through the activation of AKT1, which subsequently inhibits the EGFR/JAK2/c-jun signaling pathway. This leads to reduced expression of inflammatory mediators and decreased release of nitric oxide .
Clinical Studies and Human Applications
Pharmacokinetics and Pharmacodynamics
Clinical studies on Higenamine's pharmacokinetics and pharmacodynamics have been conducted, primarily in China:
-
Phase I Clinical Trials: A phase I clinical trial has been conducted to evaluate the pharmacokinetics and pharmacodynamics of Higenamine in healthy Chinese subjects, representing the first clinical trial of this nature .
-
Dosing and Administration: Clinical studies have utilized various administration routes and dosages:
Cardiac Stress Testing
Higenamine has been studied extensively as a pharmacological agent for cardiac stress testing:
-
Diagnostic Applications: Higenamine hydrochloride injection is an original innovative drug with independent intellectual property rights in China, used as a diagnostic drug for cardiac stress testing .
-
Clinical Development Status: Higenamine has obtained implicit permission for clinical trials and has demonstrated specificity and safety in the detection of coronary artery stenosis and myocardial ischemia by myocardial perfusion imaging .
-
Regulatory Status: The compound has completed phase III clinical studies (2004L02567) for use in radionuclide myocardial perfusion imaging to assist in the diagnosis and evaluation of coronary heart disease and myocardial ischemia. As of the time of the search results, it was in the review stage at the National Medical Products Administration in China .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume